Acétate de nonyle

Vue d'ensemble

Description

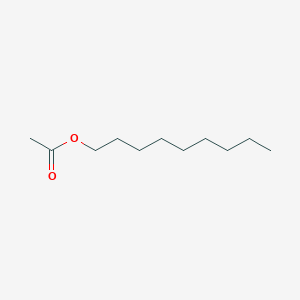

Nonyl acetate, also known as nonyl ethanoate, is an organic compound classified as an ester. It is formed by the condensation of acetic acid and nonyl alcohol. The chemical formula for nonyl acetate is C₁₂H₂₄O₂, indicating the presence of twelve carbon atoms, twenty-four hydrogen atoms, and two oxygen atoms. This compound is recognized for its clear, colorless appearance and fruity odor, a characteristic common among esters .

Applications De Recherche Scientifique

Nonyl acetate has a diverse range of applications in scientific research and industry:

Chemistry: Used as a solvent in organic reactions due to its stability and low reactivity.

Biology: Employed in studies involving olfactory receptors due to its distinct fruity odor.

Medicine: Investigated for its potential use in drug delivery systems.

Mécanisme D'action

Target of Action

Nonyl acetate, also known as nonyl acetic acid, is an ester . It is one of the key volatile flavor compounds of citrus fruits, mainly orange and lemon . The primary targets of nonyl acetate are therefore likely to be olfactory receptors that detect its presence and contribute to the perception of flavor.

Biochemical Pathways

The biochemical pathways affected by nonyl acetate are primarily those involved in olfaction, or the sense of smell. When nonyl acetate binds to its target receptors in the nasal cavity, it triggers a cascade of biochemical events leading to the generation of nerve impulses. These impulses are then transmitted to the brain, where they are interpreted as specific flavors or aromas .

Result of Action

The primary result of nonyl acetate’s action is the perception of a specific flavor or aroma. This is a result of its interaction with olfactory receptors in the nasal cavity and the subsequent signal transduction pathways that lead to the generation of nerve impulses. These impulses are interpreted by the brain as specific flavors or aromas .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Nonyl acetate is primarily synthesized through an esterification reaction, which involves reacting acetic acid with nonyl alcohol in the presence of a strong acid catalyst. The reaction is highly exothermic and requires careful control to prevent unwanted side reactions. The general reaction can be represented as follows: [ \text{Acetic Acid} + \text{Nonyl Alcohol} \rightarrow \text{Nonyl Acetate} + \text{Water} ]

Industrial Production Methods: In industrial settings, the esterification process is carried out in large reactors where acetic acid and nonyl alcohol are mixed with a strong acid catalyst, such as sulfuric acid. The reaction mixture is heated to promote the formation of nonyl acetate, and the water produced is continuously removed to drive the reaction to completion. The resulting nonyl acetate is then purified through distillation .

Analyse Des Réactions Chimiques

Types of Reactions: Nonyl acetate, being an ester, can undergo several types of chemical reactions, including:

Hydrolysis: In the presence of water and an acid or base catalyst, nonyl acetate can be hydrolyzed back into acetic acid and nonyl alcohol.

Reduction: Nonyl acetate can be reduced to nonyl alcohol using reducing agents such as lithium aluminum hydride.

Transesterification: Nonyl acetate can react with another alcohol to form a different ester and nonyl alcohol.

Common Reagents and Conditions:

Hydrolysis: Acidic or basic conditions, water.

Reduction: Lithium aluminum hydride, dry ether.

Transesterification: Another alcohol, acid or base catalyst.

Major Products Formed:

Hydrolysis: Acetic acid and nonyl alcohol.

Reduction: Nonyl alcohol.

Transesterification: A different ester and nonyl alcohol.

Comparaison Avec Des Composés Similaires

Nonyl acetate can be compared with other esters, such as:

Ethyl acetate: Commonly used as a solvent in nail polish removers and glues. It has a lower molecular weight and boiling point compared to nonyl acetate.

Butyl acetate: Used as a solvent in paints and coatings. It has a similar fruity odor but different physical properties.

Isoamyl acetate: Known for its banana-like odor and used in flavorings and fragrances. It has a different structure and odor profile compared to nonyl acetate.

Uniqueness: Nonyl acetate is unique due to its specific combination of a long nonyl chain and an acetate group, which gives it distinct physical and chemical properties, such as a higher boiling point and a specific fruity odor .

Propriétés

IUPAC Name |

nonyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22O2/c1-3-4-5-6-7-8-9-10-13-11(2)12/h3-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJQIMXVRFNLMTB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCOC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22O2 | |

| Record name | NONYL ACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/24057 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4047123 | |

| Record name | Nonyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4047123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Nonyl acetate is a colorless liquid with a pungent odor of mushrooms. Less dense than water and insoluble in water. Hence floats on water. (USCG, 1999), Liquid, colourless liquid with a floral, fruity odour | |

| Record name | NONYL ACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/24057 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Nonyl acetate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040266 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Nonyl acetate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/251/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

406.4 to 413.6 °F at 760 mmHg (USCG, 1999), 212.00 °C. @ 760.00 mm Hg | |

| Record name | NONYL ACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/24057 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Nonyl acetate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040266 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

soluble in alcohol, ether; insoluble in water, 1 ml in 6 ml 70% alcohol (in ethanol) | |

| Record name | Nonyl acetate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/251/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.8785 at 59 °F (USCG, 1999) - Less dense than water; will float, 0.864-0.868 | |

| Record name | NONYL ACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/24057 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Nonyl acetate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/251/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

143-13-5 | |

| Record name | NONYL ACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/24057 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Nonyl acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=143-13-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetic acid, nonyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000143135 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NONYL ACETATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=82356 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acetic acid, nonyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Nonyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4047123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Nonyl acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.078 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NONYL ACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M2SE618B1L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Nonyl acetate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040266 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

-26 °C | |

| Record name | Nonyl acetate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040266 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary use of nonyl acetate based on the provided research?

A1: Nonyl acetate is primarily studied for its role in insect chemical ecology. It is a component of the defensive spray of certain beetles like Helluomorphoides ferrugincus [] and acts as a potential aggregation pheromone for insects like the sugar beet root maggot (Tetanops myopaeformis) [].

Q2: How does nonyl acetate contribute to the defensive mechanism of certain beetles?

A2: While the exact mechanism is not fully elucidated in the provided research, it is suggested that nonyl acetate, in conjunction with formic acid, enhances the effectiveness of the defensive spray in Helluomorphoides beetles []. The combination of compounds likely acts synergistically to deter predators.

Q3: How does the release of nonyl acetate in Tetanops myopaeformis correlate with their mating behavior?

A4: Male Tetanops myopaeformis release higher amounts of nonyl acetate, particularly during specific times of the day, coinciding with peak mating activity and male-biased aggregations []. This suggests a potential role for nonyl acetate in attracting females and facilitating mating.

Q4: Can nonyl acetate be used to control insect populations in agricultural settings?

A5: While the research shows its potential as an attractant, more studies are needed. Field assays using synthetic blends of nonyl acetate and other potential pheromone components showed some attraction in both male and female Tetanops myopaeformis []. Further research is necessary to determine if this could be developed into an effective pest control strategy.

Q5: What is the chemical formula and molecular weight of nonyl acetate?

A5: The molecular formula of nonyl acetate is C11H22O2, and its molecular weight is 186.29 g/mol. This information is generally known and not explicitly mentioned in the provided research.

Q6: What is the olfactory profile of nonyl acetate?

A7: Nonyl acetate is described as having a fruity, citrus-like odor []. The specific odor perception can vary depending on the concentration and individual sensitivity.

Q7: How does nonyl acetate interact with odorant binding proteins (OBPs) in insects?

A9: Studies on the malaria mosquito Anopheles funestus show that its OBP1 significantly binds to nonyl acetate []. This binding suggests a role for OBPs in transporting nonyl acetate and potentially other odorants to olfactory receptors, triggering a neuronal response.

Q8: Is there evidence of nonyl acetate interacting with OBPs in other insect species?

A10: Research on the lucerne plant bug, Adelphocoris lineolatus, revealed that its OBP2 exhibited a medium binding affinity for nonyl acetate []. This suggests that nonyl acetate might play a role in this insect's perception of certain plant volatiles.

Q9: What is the significance of studying nonyl acetate in the context of plant-insect interactions?

A9: Understanding the role of nonyl acetate in plant-insect interactions can be crucial for developing sustainable agricultural practices. For example, identifying volatiles like nonyl acetate that act as attractants or repellents for specific pest insects can be valuable for integrated pest management strategies.

Q10: How is nonyl acetate metabolized?

A10: While specific metabolic pathways are not detailed in the provided research, it is known that esters like nonyl acetate can be hydrolyzed by esterases present in various organisms. This hydrolysis would break down nonyl acetate into nonanol and acetic acid.

Q11: What are the potential environmental impacts of nonyl acetate?

A11: The provided research does not provide specific details on the environmental fate and effects of nonyl acetate. Given its use as a fragrance ingredient and potential role in insect communication, further research is needed to assess its potential impact on ecosystems and non-target organisms.

Q12: What analytical techniques are commonly used to identify and quantify nonyl acetate?

A17: Gas chromatography coupled with mass spectrometry (GC/MS) is widely employed for identifying and quantifying nonyl acetate in various matrices [, , , , , ].

Q13: What are the key considerations for the quality control of nonyl acetate?

A13: Ensuring the purity and consistent composition of nonyl acetate is crucial, particularly when used in fragrance applications or for research purposes. Quality control measures might involve analytical techniques like GC/MS to verify the absence of impurities and confirm the desired chemical profile.

Q14: What are some of the challenges in studying volatile compounds like nonyl acetate?

A20: Studying volatile compounds presents unique challenges. Special techniques are needed for their collection, extraction, and analysis to prevent loss and ensure accurate measurements [, ]. Additionally, their reactivity and potential for degradation during storage and handling require careful consideration.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Naphthalenecarboxylic acid, 4-[[4-[[4-[bis(2-hydroxyethyl)amino]phenyl]azo]phenyl]azo]-3-hydroxy-](/img/structure/B93687.png)

![[(2R,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-phenylmethoxyoxan-3-yl] benzoate](/img/structure/B93689.png)